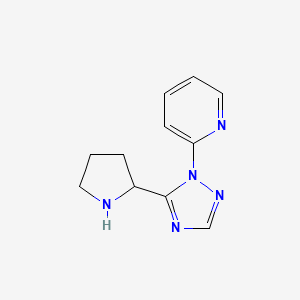
2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-((4-etil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il)tio)acético es un compuesto heterocíclico que presenta un anillo triazol fusionado con un anillo piridina. Este compuesto es de interés debido a sus potenciales actividades biológicas y aplicaciones en diversos campos como la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-((4-etil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il)tio)acético normalmente implica la reacción de 4-etil-5-(piridin-4-il)-4H-1,2,4-triazol-3-tiol con ácido cloroacético en condiciones básicas. La reacción se lleva a cabo en un solvente adecuado como etanol o metanol, y la mezcla se calienta a reflujo durante varias horas. Una vez completada, el producto se aisla por filtración y se purifica por recristalización.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción como la temperatura, la presión y la elección del solvente puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-((4-etil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il)tio)acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo tiol puede oxidarse para formar un sulfóxido o sulfona.
Reducción: El anillo triazol puede reducirse en condiciones específicas.
Sustitución: El grupo tiol puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Se pueden utilizar haluros de alquilo o cloruros de acilo en presencia de una base como hidróxido de sodio (NaOH).
Principales Productos
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de triazol reducidos.
Sustitución: Derivados alquilados o acilatos.
Aplicaciones Científicas De Investigación
El ácido 2-((4-etil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il)tio)acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como agente antimicrobiano o antifúngico.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-((4-etil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il)tio)acético implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Etil-5-(piridin-4-il)-4H-1,2,4-triazol-3-tiol
- 2-(Piridin-4-il)-4H-1,2,4-triazol-3-tiol
- Ácido 4-etil-5-(piridin-4-il)-4H-1,2,4-triazol-3-sulfónico
Singularidad
El ácido 2-((4-etil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il)tio)acético es único debido a la presencia de ambos anillos triazol y piridina, lo que le confiere propiedades químicas y biológicas específicas
Propiedades
Fórmula molecular |
C11H12N4O2S |
|---|---|
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H12N4O2S/c1-2-15-10(8-3-5-12-6-4-8)13-14-11(15)18-7-9(16)17/h3-6H,2,7H2,1H3,(H,16,17) |
Clave InChI |
OJUWAANJRBNJCU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)


![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)

![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)

![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)




![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)
